1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Description
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications.
Properties
IUPAC Name |
1-methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11-8-6(3-2-4-10-8)7(9)5-14(11,12)13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMBRIMXFMAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=CS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502870 | |
| Record name | 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73161-38-3 | |
| Record name | 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired thiazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green synthesis methods, which are eco-friendly and sustainable, is also being explored .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Primarily used in the treatment of gout and hyperuricemia due to its xanthine oxidase inhibitory activity.
Industry: Employed in the development of environmentally friendly catalysts and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby alleviating symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where it binds and prevents substrate access.
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor used in the treatment of gout.
Thiopurinol: A thiol analog of allopurinol with similar inhibitory properties.
Uniqueness
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is unique due to its specific structure, which allows it to effectively inhibit xanthine oxidase. Its ability to form stable complexes with the enzyme’s active site distinguishes it from other similar compounds.
Biological Activity
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is a heterocyclic compound recognized for its potential therapeutic applications, particularly in the treatment of gout and hyperuricemia due to its mechanism of action as a xanthine oxidase inhibitor. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive understanding of this compound.
The primary biological activity of this compound involves the inhibition of xanthine oxidase. This enzyme is crucial in the metabolic pathway that converts hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, the compound effectively reduces uric acid production, thus alleviating conditions associated with elevated uric acid levels such as gout.
Key Points:
- Enzyme Target : Xanthine oxidase
- Outcome : Decreased uric acid levels
- Therapeutic Use : Treatment of gout and hyperuricemia
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. A study focusing on various thiazine derivatives reported their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property may contribute to the compound's overall therapeutic efficacy.
Antimicrobial Activity
In addition to its role as an enzyme inhibitor, this compound has been investigated for its antimicrobial properties. Thiazine derivatives have shown promise against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
Case Studies
- Gout Management : Clinical studies have demonstrated that patients treated with xanthine oxidase inhibitors like this compound experience significant reductions in serum uric acid levels compared to placebo groups. These findings support the compound's efficacy in managing gout symptoms effectively.
- Antioxidant Efficacy : In vitro studies showcased that this compound could enhance cellular resistance against oxidative damage when tested alongside established antioxidants. The mechanism appears linked to its ability to modulate membrane fluidity and integrity in cellular models .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |
|---|---|---|---|
| This compound | Xanthine oxidase inhibition | Gout treatment | Specific structure enhancing binding affinity |
| Febuxostat | Xanthine oxidase inhibition | Gout treatment | Non-purine selective inhibitor |
| Allopurinol | Xanthine oxidase inhibition | Gout treatment | Purine analog with similar effects |
Unique Characteristics
The structural specificity of this compound allows it to form stable complexes with the active site of xanthine oxidase, which may explain its potency compared to other inhibitors like febuxostat and allopurinol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
